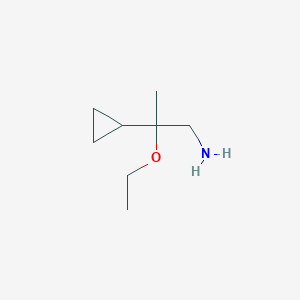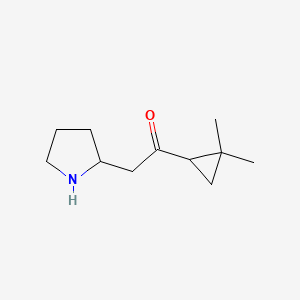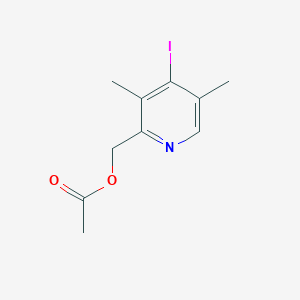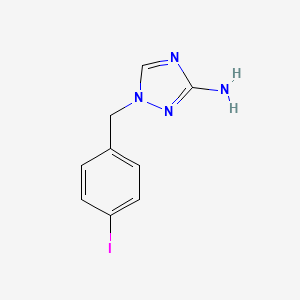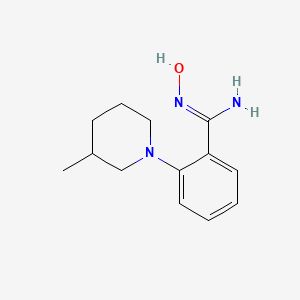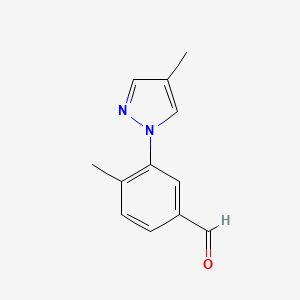![molecular formula C16H17N3 B13076431 [4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine is a chemical compound that belongs to the class of benzodiazoles It is characterized by the presence of a benzodiazole ring substituted with dimethyl groups at positions 5 and 6, and a phenylmethanamine group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethanamine Group: The final step involves the reaction of the dimethyl-substituted benzodiazole with benzylamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the benzodiazole ring to a dihydrobenzodiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of [4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride: A salt form of the compound with similar properties.
Imidazole Derivatives: Compounds containing the imidazole ring, which share some structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the phenylmethanamine group
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C16H17N3/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13/h3-8H,9,17H2,1-2H3,(H,18,19) |
Clé InChI |
LNEPOBQQWSCJMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)

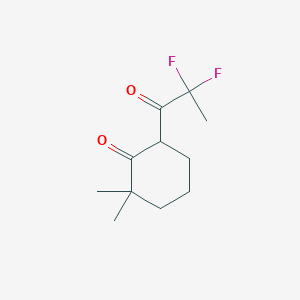
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
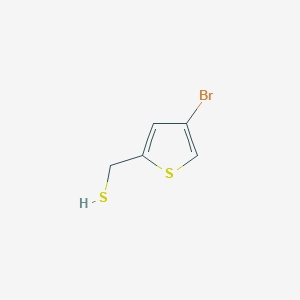
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
